molecular formula C17H25F2N3OS B11085875 1-[4-(Difluoromethoxy)phenyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea

1-[4-(Difluoromethoxy)phenyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea

Cat. No.: B11085875
M. Wt: 357.5 g/mol
InChI Key: LFXOPEBBUBETAF-UHFFFAOYSA-N
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Description

1-[4-(Difluoromethoxy)phenyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a difluoromethoxyphenyl group and a tetramethylpiperidinyl group linked by a thiourea moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Difluoromethoxy)phenyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea typically involves the following steps:

    Formation of the Difluoromethoxyphenyl Intermediate: This step involves the reaction of a suitable phenol derivative with a difluoromethylating agent under controlled conditions to introduce the difluoromethoxy group.

    Synthesis of the Tetramethylpiperidinyl Intermediate: The tetramethylpiperidinyl group is synthesized through the reaction of piperidine with methylating agents to introduce the four methyl groups.

    Coupling Reaction: The final step involves the coupling of the difluoromethoxyphenyl intermediate with the tetramethylpiperidinyl intermediate using a thiourea linkage. This is typically achieved through the reaction of the two intermediates in the presence of a suitable catalyst and under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Difluoromethoxy)phenyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

1-[4-(Difluoromethoxy)phenyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[4-(Difluoromethoxy)phenyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(Methoxy)phenyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea
  • 1-[4-(Trifluoromethoxy)phenyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea
  • 1-[4-(Chloromethoxy)phenyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea

Uniqueness

1-[4-(Difluoromethoxy)phenyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea stands out due to the presence of the difluoromethoxy group, which imparts unique electronic and steric properties. This makes the compound more reactive in certain chemical reactions and potentially more effective in its biological activities compared to its analogs.

Properties

Molecular Formula

C17H25F2N3OS

Molecular Weight

357.5 g/mol

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea

InChI

InChI=1S/C17H25F2N3OS/c1-16(2)9-12(10-17(3,4)22-16)21-15(24)20-11-5-7-13(8-6-11)23-14(18)19/h5-8,12,14,22H,9-10H2,1-4H3,(H2,20,21,24)

InChI Key

LFXOPEBBUBETAF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=S)NC2=CC=C(C=C2)OC(F)F)C

Origin of Product

United States

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